molecular formula C28H29ClN4O3S2 B2734543 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride CAS No. 1189715-01-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride

Cat. No.: B2734543
CAS No.: 1189715-01-2
M. Wt: 569.14
InChI Key: QTSTWSLOMKZMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride is a synthetic small-molecule compound featuring a thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position. The benzamide moiety at the 4-position is modified with an N-benzyl-N-methylsulfamoyl group, distinguishing it from structurally related analogs. This compound is hypothesized to exhibit anticoagulant activity due to structural similarities with known Factor Xa (FXa) inhibitors, such as Edoxaban .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[benzyl(methyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S2.ClH/c1-31(18-21-8-4-2-5-9-21)37(34,35)24-14-12-23(13-15-24)27(33)30-28-29-25-16-17-32(20-26(25)36-28)19-22-10-6-3-7-11-22;/h2-15H,16-20H2,1H3,(H,29,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSTWSLOMKZMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride is a complex organic compound with significant potential in pharmaceutical research. Its unique heterocyclic structure suggests various biological activities, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a thiazolo-pyridine core substituted with benzyl and sulfamoyl groups, which are critical for its biological activity. The molecular formula is C20H24N4O2S·HCl, with a molecular weight of approximately 420.95 g/mol.

Key Structural Data

PropertyValue
Molecular FormulaC20H24N4O2S·HCl
Molecular Weight420.95 g/mol
IUPAC NameThis compound
CAS NumberNot available

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease pathways. Compounds with similar structures have shown inhibitory effects on pathways related to cancer and metabolic disorders .

In Vitro Studies

Recent studies have evaluated the Src kinase inhibitory activity of related compounds in engineered cell lines. For instance, compounds derived from similar thiazolo-pyridine structures exhibited GI50 values ranging from 1.34 µM to 13.02 µM against NIH3T3/c-Src527F and SYF/c-Src527F cells .

Table 1: Src Kinase Inhibitory Activity of Related Compounds

Compound IDGI50 (µM) NIH3T3/c-Src527FGI50 (µM) SYF/c-Src527F
8a1.342.30
8b1.492.51
8e5.36Not reported

These results indicate that structural modifications can significantly influence the biological activity of thiazolo-pyridine derivatives.

Case Studies

A study focused on the anti-fibrotic activity of thiazole derivatives demonstrated that certain compounds exhibited superior inhibitory effects compared to established drugs like Pirfenidone . The evaluation involved the use of HSC-T6 cells and assessed the concentration required to inhibit cell growth by 50% (IC50).

Table 2: Anti-Fibrotic Activity Comparison

CompoundIC50 (µM)Control (Pirfenidone) IC50 (µM)
Compound A1003025
Compound B<1003025

Scientific Research Applications

Pharmaceutical Research

The compound is primarily utilized in pharmaceutical research as a bioactive reagent and screening compound. Its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors involved in disease pathways.

Key Features:

  • Molecular Formula: C21H24N4O2S
  • Molecular Weight: 440.51 g/mol
  • Bioactivity: The compound's thiazolo-pyridine core is hypothesized to exhibit anticancer properties by inhibiting specific cellular pathways associated with tumor growth and proliferation .

Anticancer Activity

Research indicates that compounds structurally related to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride may demonstrate significant anticancer activity. For instance, studies have shown that similar compounds exhibit cytotoxic effects on various human cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .

Case Studies:

  • A study evaluating novel sulfonamide derivatives found that modifications to the thiazole moiety enhanced anticancer activity significantly. These findings suggest that further structural optimization of this compound could lead to improved efficacy against cancer cells .

Potential for Metabolic Disorders

In addition to its anticancer applications, the compound's structure suggests potential utility in treating metabolic disorders. Compounds with similar thiazolo-pyridine frameworks have been shown to selectively activate beta-adrenoceptors, which are crucial for metabolic regulation and obesity treatment.

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions including cyclization and amide formation. Key steps include:

  • Optimization of reaction conditions (temperature, solvent choice) for maximum yield.
  • Purification techniques such as crystallization or chromatography to isolate the final product effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and pharmacologically related analogs, focusing on molecular features, substituent effects, and inferred pharmacological profiles.

Structural Analog with tert-Butyl Substituent ()

Compound Name : N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride
Molecular Formula : C₂₄H₂₈ClN₃OS
Key Differences :

  • The benzamide group at the 4-position is substituted with a tert-butyl group instead of the N-benzyl-N-methylsulfamoyl moiety.
  • Impact: The tert-butyl group is a bulky, lipophilic substituent, likely enhancing membrane permeability but reducing aqueous solubility compared to the polar sulfamoyl group in the target compound.

Ethyl and Piperidinylsulfonyl Derivative ()

Compound Name : N-(5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Key Differences :

  • The thiazolo-pyridine core is substituted with an ethyl group (vs. benzyl in the target compound).
  • The benzamide group features a 4-methylpiperidinylsulfonyl substituent.
  • The piperidinylsulfonyl group introduces basicity and conformational flexibility, which may improve selectivity for FXa over off-target serine proteases .

Edoxaban: A Clinically Approved FXa Inhibitor ()

Compound Name: Edoxaban (N-(5-chloropyridin-2-yl)-N′-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)-cyclohexyl]ethanamide p-toluenesulfonate monohydrate) Molecular Formula: C₂₄H₃₀ClN₆O₄S·C₇H₈O₃S·H₂O Key Differences:

  • Edoxaban incorporates a chloropyridinyl group and a cyclohexyl-carbamoyl moiety, absent in the target compound.
  • Pharmacological Relevance :
    • Edoxaban’s clinical efficacy (IC₅₀ ~ 10 nM for FXa inhibition) highlights the importance of the thiazolo-pyridine core in anticoagulant activity.
    • The target compound’s sulfamoyl group may mimic Edoxaban’s carbamoyl interactions with FXa’s S4 pocket, but differences in substituent polarity could affect binding kinetics .

Oxadiazole-Containing FXa Inhibitor ()

Compound Name: N¹-(5-Chloropyridin-2-yl)-N²-[(1S,2R,4S)-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}-4-([1,3,4]oxadiazol-2-yl)cyclohexyl]ethanediamide Key Differences:

  • Features an [1,3,4]oxadiazole ring and a chloropyridinyl group.
  • Impact :
    • The oxadiazole ring serves as a bioisostere for carboxyl or sulfonamide groups, enhancing metabolic stability.
    • The chloropyridinyl group may improve target affinity through halogen bonding, a feature absent in the target compound .

Research Implications

The target compound’s unique N-benzyl-N-methylsulfamoyl group positions it as a candidate for further investigation in FXa inhibition. Comparative studies with Edoxaban and oxadiazole derivatives should prioritize assays measuring IC₅₀, metabolic stability, and selectivity profiles. Structural modifications, such as introducing halogen atoms or bioisosteric replacements, could optimize its pharmacokinetic properties .

Preparation Methods

Cyclization of 3,5-Dibromo-2-Aminopyridine

Initial steps involve reacting 3,5-dibromo-2-aminopyridine with thiocyanamide in tetrahydrofuran (THF) under benzoyl chloride catalysis. This yields 1-(3,5-dibromopyridin-2-yl)thiourea, which undergoes intramolecular cyclization in the presence of sodium hydride at 85–110°C to form 6-bromothiazolo[5,4-c]pyridine-2-amine.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 85–110°C
  • Catalyst: Sodium hydride
  • Yield: 68–72%

Deamination to Thiazolo[5,4-c]Pyridine

Treatment of the 2-amine intermediate with isoamyl nitrite at 95–120°C facilitates deamination, producing 6-bromothiazolo[5,4-c]pyridine. This step eliminates the amine group while preserving the bromine substituent for subsequent functionalization.

Preparation of 4-(N-Benzyl-N-Methylsulfamoyl)Benzoyl Chloride

The sulfamoylbenzamide moiety is synthesized through sequential sulfonation and alkylation.

Sulfonation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with chlorosulfonic acid at 0°C to form 4-sulfamoylbenzoic acid. Subsequent alkylation with benzyl bromide and methyl iodide in dimethylformamide (DMF) introduces the N-benzyl-N-methyl groups.

Reaction Scheme:

  • $$ \text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{ClSO}3\text{H} \rightarrow \text{4-H}2\text{NSO}2\text{C}6\text{H}4\text{COOH} $$
  • $$ \text{4-H}2\text{NSO}2\text{C}6\text{H}4\text{COOH} + \text{BnBr} + \text{MeI} \rightarrow \text{4-(BnN(Me)SO}2\text{)C}6\text{H}_4\text{COOH} $$

Activation as Acid Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at reflux. Excess SOCl₂ is removed under vacuum to yield 4-(N-benzyl-N-methylsulfamoyl)benzoyl chloride.

Amide Coupling Reaction

The final assembly involves coupling the thiazolo-pyridine amine with the sulfamoylbenzoyl chloride.

Acylation in Tetrahydrofuran

In anhydrous THF, 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine reacts with the benzoyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the tertiary amide.

Critical Parameters:

  • Molar Ratio (Amine:Acyl Chloride): 1:1.2
  • Base: Triethylamine (2.5 equiv)
  • Yield: 85–89%

Hydrochloride Salt Formation

The freebase amide is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Crystallization and Purification

Addition of 4M HCl in dioxane to the amide freebase in ethanol induces crystallization. The product is recrystallized from ethanol/water (3:1) to achieve >99% purity.

Characterization Data:

  • Melting Point : 214–216°C
  • $$ ^1\text{H NMR} $$ (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 10H, Ar-H), 4.62 (s, 2H, CH₂Ph), 3.81 (s, 3H, NCH₃).
  • HPLC Purity : 99.4% (C18 column, 0.1% TFA in acetonitrile/water).

Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Comparative studies reveal that THF outperforms DMF or acetonitrile in the cyclization step due to its ability to stabilize the transition state.

Solvent Screening Data:

Solvent Yield (%) Reaction Time (h)
THF 82 12
DMF 68 18
Acetonitrile 57 24

Palladium-Catalyzed Functionalization

In analogous syntheses, palladium catalysts enhance carbonylation efficiency during benzamide formation. For instance, bis(triphenylphosphine)palladium dichloride increases yields by 15–20% in carboxylation steps.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including condensation reactions between thiazolo-pyridine intermediates and sulfamoyl benzamide derivatives. Key parameters to optimize include:

  • Temperature control : Maintaining 60–80°C during amide coupling to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel) or preparative HPLC is critical for isolating the hydrochloride salt with ≥95% purity .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of 1H/13C NMR (to verify aromatic and heterocyclic protons), FT-IR (to confirm sulfonamide and amide C=O stretches), and HRMS (for molecular ion validation) is standard . For hydrochloride salt confirmation, X-ray crystallography or ion chromatography may be employed .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases due to the thiazolo-pyridine scaffold’s known affinity .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing IC50 values against reference compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer :

  • Systematic substitution : Modify the benzyl or sulfamoyl groups (e.g., fluorination, methyl-to-ethyl variations) to assess steric/electronic effects .
  • Computational docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or PARP) and prioritize synthetic targets .
  • In vitro validation : Compare mutant vs. wild-type enzyme inhibition to identify critical interactions .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream pathway effects .

Q. How can researchers characterize and mitigate by-products formed during large-scale synthesis?

  • Methodological Answer :

  • HPLC-MS monitoring : Track intermediates and by-products in real-time .
  • Reaction quenching studies : Identify steps prone to hydrolysis or oxidation (e.g., benzyl group instability under acidic conditions) .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, pH) to suppress by-product formation .

Methodological Considerations

  • Data Reproducibility : Document solvent batch variability (e.g., acetonitrile purity) and storage conditions (desiccants for hygroscopic intermediates) .
  • Safety Protocols : Use inert atmospheres (N2/Ar) for sulfonamide reactions to prevent explosive by-products .

Conflicting Evidence Note

  • While and suggest thiazolo-pyridine derivatives have broad kinase inhibition, highlights specificity for tyrosine kinases. Researchers should validate target engagement via kinase profiling panels (e.g., Eurofins KinaseProfiler) to resolve ambiguity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.